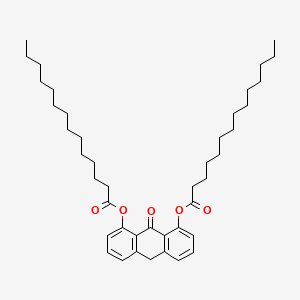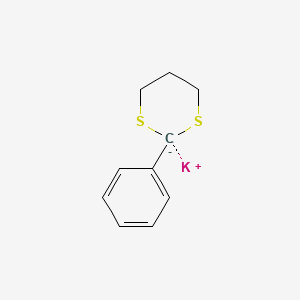
3-Iodosylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodosylpyridine is a halogenated heterocyclic compound with the molecular formula C5H4IN. It is a derivative of pyridine, where an iodine atom is attached to the third carbon of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodosylpyridine typically involves the halogenation of pyridine. One common method is the iodination of pyridine using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective iodination at the third carbon position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodosylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iodosyl derivatives.
Reduction: It can be reduced to form iodopyridine.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Iodosyl derivatives.
Reduction: Iodopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Iodosylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Iodosylpyridine involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as an electrophile, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .
Comparación Con Compuestos Similares
2-Iodopyridine: Iodine is attached to the second carbon of the pyridine ring.
4-Iodopyridine: Iodine is attached to the fourth carbon of the pyridine ring.
Comparison:
Reactivity: 3-Iodosylpyridine is more reactive towards nucleophiles compared to its 2- and 4-iodo counterparts due to the position of the iodine atom.
Propiedades
Número CAS |
64297-87-6 |
|---|---|
Fórmula molecular |
C5H4INO |
Peso molecular |
221.00 g/mol |
Nombre IUPAC |
3-iodosylpyridine |
InChI |
InChI=1S/C5H4INO/c8-6-5-2-1-3-7-4-5/h1-4H |
Clave InChI |
FDFPIEGCTONTGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)I=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)

